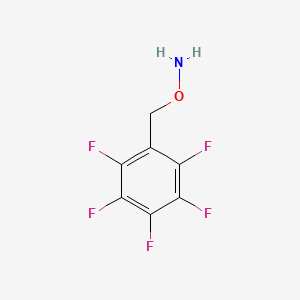

o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10/h1,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOISMTPJFYEVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276254 | |

| Record name | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72915-12-9 | |

| Record name | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride properties

An In-Depth Technical Guide to o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA HCl)

Introduction: The Quintessential Reagent for Carbonyl Analysis

In the landscape of modern analytical chemistry, the precise and sensitive quantification of carbonyl compounds—aldehydes and ketones—is paramount. These molecules are ubiquitous, acting as key biomarkers in metabolomics, flavor and fragrance components, and environmental pollutants.[1][2] However, their direct analysis is often hampered by issues of polarity, thermal instability, and poor chromatographic performance. This compound hydrochloride (PFBHA HCl), also known as the Florox reagent, has emerged as a cornerstone derivatization agent to overcome these challenges.[3][4]

This guide provides an in-depth exploration of PFBHA HCl, moving beyond simple protocols to explain the underlying chemical principles and field-proven insights that enable researchers to harness its full potential. Unlike traditional methods using reagents like 2,4-dinitrophenylhydrazine (DNPH), PFBHA offers distinct advantages, including quantitative reactions, high thermal stability of its derivatives, and the elimination of time-consuming cleanup steps, making it exceptionally suited for sensitive gas chromatography (GC) and liquid chromatography (LC) applications.

Core Physicochemical Properties

The efficacy of PFBHA HCl as a derivatization agent is rooted in its unique molecular structure. The pentafluorobenzyl group is a powerful electrophore, making its derivatives highly responsive to electron capture detection (ECD) in GC, a technique capable of reaching femtogram-level sensitivity. This high degree of fluorination also enhances the stability and volatility of the resulting oxime derivatives.[5]

| Property | Value | Source(s) |

| Synonyms | PFBHA·HCl, Florox reagent | [3][6] |

| CAS Number | 57981-02-9 | [5][7] |

| Molecular Formula | C₇H₄F₅NO · HCl | [5] |

| Molecular Weight | 249.57 g/mol | [5][8] |

| Appearance | White powder or crystalline solid | [5][9] |

| Melting Point | 212-218 °C; 227 °C (sublimes) | [10] |

| Solubility | Soluble in water (e.g., 50 mg/mL) and polar solvents | [5][6][11] |

| Purity | ≥98% to ≥99.0% (analytical/derivatization grade) | [10] |

The Chemistry of Derivatization: Mechanism and Stereoisomerism

The core function of PFBHA is its reaction with the carbonyl carbon of aldehydes and ketones to form a stable O-pentafluorobenzyl oxime. This process transforms a polar, often non-volatile analyte into a less polar, thermally stable derivative suitable for chromatographic analysis.[1]

Mechanism of Oxime Formation

The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the hydroxylamine group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the final oxime product.[12][13] The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbon more electrophilic.[14]

Caption: Mechanism of PFBHA derivatization with a carbonyl compound.

Causality of Stereoisomer Formation

A critical aspect of PFBHA derivatization is the formation of two geometric isomers, syn (E) and anti (Z), for most aldehydes and unsymmetrical ketones.[14][15] These isomers arise from the restricted rotation around the C=N double bond. They often exhibit different chromatographic retention times and can be resolved on many standard GC columns.[15] For quantitative analysis, it is imperative to account for both isomers. This is typically achieved by summing the peak areas of the two isomer peaks for each analyte.[15] The ratio between the isomers is generally constant under consistent reaction conditions, ensuring the reproducibility of the method.[15]

Core Application: GC-MS Analysis of Carbonyls in Aqueous Media

The derivatization of carbonyls with PFBHA is a well-established technique that converts aldehydes and ketones into stable oxime derivatives, enhancing chromatographic performance and detection sensitivity for GC-MS analysis.[1] This protocol is particularly relevant for analyzing complex matrices in drug development, metabolomics, and environmental testing.[1][3][5]

Expert Insight: Why PFBHA Excels for GC-MS

-

Enhanced Volatility & Thermal Stability: The PFBHA moiety masks the polar carbonyl group, decreasing the boiling point and preventing thermal degradation of the analyte in the hot GC inlet.[5]

-

Superior Sensitivity: The five fluorine atoms make the derivative highly sensitive to Electron Capture Detection (ECD). For Mass Spectrometry (MS), the pentafluorobenzyl group provides a characteristic mass fragment (m/z 181), which is ideal for Selected Ion Monitoring (SIM) for highly selective and sensitive quantification.[15]

-

Improved Chromatography: The derivatives are less polar than the parent carbonyls, leading to more symmetrical peak shapes and better resolution on common non-polar and mid-polar GC columns like those with a 5% phenyl methylpolysiloxane stationary phase (e.g., ZB-5ms).[15]

Step-by-Step Experimental Protocol

This protocol provides a robust framework for the derivatization and analysis of carbonyls in an aqueous sample.

-

Reagent Preparation:

-

Prepare a 20 mg/mL solution of PFBHA HCl in high-purity water. This solution should be prepared fresh for optimal reactivity.

-

-

Sample Preparation:

-

To a 10 mL glass vial, add 1 mL of the aqueous sample.

-

If using internal standards (e.g., isotope-labeled carbonyls), spike them into the sample at this stage.[14]

-

-

Derivatization Reaction:

-

Add 100 µL of the 20 mg/mL PFBHA HCl solution to the sample vial.[14]

-

Causality: To drive the reaction forward, the pH should be slightly acidic. Add a few drops of a strong acid (e.g., 18N H₂SO₄) to catalyze the reaction.[14]

-

Seal the vial and heat at 60 °C for 30-60 minutes. The elevated temperature increases the reaction rate.[13]

-

-

Extraction of Derivatives:

-

After cooling to room temperature, add 1-2 mL of a non-polar solvent like hexane or iso-octane to the vial.

-

Vortex vigorously for 1-2 minutes to extract the PFBHA-oxime derivatives from the aqueous phase into the organic phase.

-

Allow the layers to separate. The top organic layer contains the derivatives.

-

-

Analysis by GC-MS:

-

Transfer the organic layer to an autosampler vial.

-

Inject 1 µL into the GC-MS system.

-

GC Conditions (Example): [15]

-

Column: ZB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector: 250 °C, Split (10:1 ratio).

-

Oven Program: Initial 50 °C, ramp 5 °C/min to 180 °C, then ramp 25 °C/min to 280 °C, hold for 5 min.

-

-

MS Conditions (Example): [15]

-

Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions often include the molecular ion and the prominent m/z 181 fragment from the pentafluorobenzyl group.

-

Temperatures: Ion Source 250 °C, Transfer Line 280 °C.

-

-

Workflow Visualization

Caption: Workflow for PFBHA derivatization and GC-MS analysis.

Safety, Handling, and Storage

As a laboratory reagent, PFBHA HCl requires careful handling to ensure user safety and maintain product integrity.

-

Hazards: The compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[16][17][18] Ingestion may be harmful.[16]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[7][19] Use in a well-ventilated area or under a chemical fume hood.[16]

-

First Aid:

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][16] It is recommended to store at 2-8 °C for long-term stability.[5] Some sources note it can be air-sensitive, so storing under an inert atmosphere is good practice.[19]

Conclusion

This compound hydrochloride is a versatile and powerful derivatizing agent that has become indispensable for the sensitive and reliable analysis of carbonyl compounds across numerous scientific disciplines.[3][5] Its unique chemical properties facilitate the creation of stable, volatile derivatives with excellent chromatographic behavior and high sensitivity for both GC and LC methods. By understanding the underlying mechanism of oxime formation, the implications of stereoisomerism, and the rationale behind established protocols, researchers can effectively troubleshoot and optimize their analytical methods, leading to more accurate and reproducible results.

References

- Benchchem. (n.d.). Quantitative Analysis of 3-Methyl-5-oxohexanal in Complex Matrices using GC-MS with PFBHA Derivatization.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound hydrochloride Material Safety Data Sheet.

- Sigma-Aldrich. (n.d.). This compound hydrochloride, ≥98%.

-

Leana, M., & Stashenko, E. E. (2000). Synthesis of the this compound oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. Journal of AOAC International, 83(4), 859-69. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.

- Sigma-Aldrich. (n.d.). This compound hydrochloride, derivatization grade (GC derivatization), LiChropur™.

- Chem-Impex. (n.d.). This compound hydrochloride.

- Sigma-Aldrich. (n.d.). This compound hydrochloride, ≥98% (Alternative).

- National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Formaldehyde. In Toxicological Profile for Formaldehyde.

- ChemicalBook. (n.d.). This compound HYDROCHLORIDE Product Description.

-

Deng, C., et al. (2005). Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 19(5), 647-53. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). This compound for GC derivatization, LiChropur, ≥ 99.0*.

-

Cancilla, D. A., & Que Hee, S. S. (1992). O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride: a versatile reagent for the determination of carbonyl-containing compounds. Journal of Chromatography, 627(1-2), 1-16. Retrieved from [Link]

- ChemicalBook. (n.d.). This compound HYDROCHLORIDE Chemical Properties,Uses,Production.

- TCI Chemicals. (n.d.). This compound Hydrochloride.

- ResearchGate. (n.d.). Derivatization reaction of carbonyls with PFBHA. [Diagram].

- Sigma-Aldrich. (n.d.). This compound hydrochloride, derivatization grade (GC derivatization), LiChropur™, ≥99.0% (AT).

-

Dong, J. Z., & Moldoveanu, S. C. (2012). Analysis of Selected Carbonyl Compounds in Tobacco Samples by Using Pentafluorobenzylhydroxylamine Derivatization and Gas Chromatography-Mass Spectrometry. Contributions to Tobacco & Nicotine Research, 25(2), 65-79. Retrieved from [Link]

- Fisher Scientific. (n.d.). This compound hydrochloride, 98%.

- PubChem. (n.d.). This compound hydrochloride.

- ResearchGate. (n.d.). Mechanism of formaldehyde derivatized by PFBHA. [Diagram].

- Chem Service. (2019). PFBHA SAFETY DATA SHEET.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound hydrochloride.

- Fisher Scientific. (2025). This compound hydrochloride SAFETY DATA SHEET.

- TCI Chemicals. (2024). This compound Hydrochloride SAFETY DATA SHEET.

- ResearchGate. (n.d.). Derivatization reaction of carbonyls with PFBHA. [Diagram, alternative source].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride: a versatile reagent for the determination of carbonyl-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. This compound = 98 57981-02-9 [sigmaaldrich.com]

- 8. This compound hydrochloride | C7H5ClF5NO | CID 122307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound HYDROCHLORIDE | 57981-02-9 [chemicalbook.com]

- 10. This compound for GC derivatization, LiChropur , = 99.0 AT 57981-02-9 [sigmaaldrich.com]

- 11. 57981-02-9 CAS MSDS (this compound HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. cdn.chemservice.com [cdn.chemservice.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

Introduction: The Analytical Challenge of Carbonyl Compounds

An In-Depth Technical Guide to the PFBHA Derivatization Reaction with Carbonyls for Ultrasensitive Analysis

Carbonyl compounds—aldehydes and ketones—are ubiquitous in nature and industry. They are key players in atmospheric chemistry, food and beverage aroma, industrial emissions, and biological processes. However, their high volatility, polarity, and often low concentration in complex matrices present significant challenges for direct analytical measurement, particularly via gas chromatography (GC). To overcome these hurdles, chemical derivatization is an essential strategy employed by researchers to enhance the analyzability of these compounds.

This guide provides a comprehensive exploration of one of the most robust and sensitive derivatization techniques available: the reaction of carbonyls with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). As a senior application scientist, this document moves beyond a simple recitation of steps to provide a deep dive into the reaction mechanism, the rationale behind protocol optimization, and field-proven insights to empower researchers in drug development, environmental science, and quality control to achieve reliable and highly sensitive quantification of carbonyl compounds.

The Core Reaction Mechanism: Oxime Formation

The derivatization of a carbonyl compound with PFBHA is a classic nucleophilic addition-elimination reaction that results in the formation of a stable O-pentafluorobenzyl oxime (PFB-oxime).[1][2] The reaction proceeds in two primary stages:

-

Nucleophilic Addition: The nitrogen atom of the hydroxylamine group in PFBHA, being a potent nucleophile, attacks the electrophilic carbon of the carbonyl group. This breaks the C=O pi bond and forms a tetrahedral carbinolamine intermediate.[1][2][3]

-

Elimination (Dehydration): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. This step is often catalyzed by a mild acid and results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final PFB-oxime derivative.[1][4]

A critical consequence of this reaction with asymmetric ketones or aldehydes (excluding formaldehyde and acetone) is the formation of two geometric isomers: syn and anti (also referred to as E and Z isomers).[4][5] These diastereomers can often be separated chromatographically, appearing as two distinct peaks. For quantitative analysis, it is standard practice to sum the areas of both isomer peaks.[5]

The Analytical Advantage: Why PFBHA is a Superior Choice

While other reagents like 2,4-dinitrophenylhydrazine (DNPH) exist, PFBHA offers distinct advantages that make it the gold standard for trace-level carbonyl analysis by GC.[6][7]

-

Enhanced Sensitivity: The pentafluorobenzyl moiety is highly electronegative, making the resulting oxime derivatives exceptionally sensitive to Electron Capture Detection (ECD).[8] For mass spectrometry (MS), this group promotes efficient ionization under Negative Chemical Ionization (NCI) conditions, dramatically lowering detection limits to picogram or even femtogram levels.[9][10]

-

Thermal Stability: Unlike some other derivatives, PFB-oximes are thermally stable, preventing degradation in the hot GC injector and ensuring reproducible analysis.[6][7]

-

Quantitative Reaction: The reaction proceeds quantitatively, even with challenging compounds like conjugated aliphatic aldehydes, ensuring accurate measurement across a wide range of carbonyl structures.[6][7]

-

Simplified Workflow: The derivatization often requires minimal sample cleanup, streamlining the analytical process.[6][7]

Protocol Optimization: A Self-Validating System

Achieving robust and reproducible results hinges on the careful optimization of several key reaction parameters. The causality behind these choices is critical for developing a self-validating protocol.

| Parameter | Optimal Range/Condition | Rationale & Expert Insights |

| PFBHA Concentration | 1 mM or slight molar excess | Sufficient reagent is needed to drive the reaction to completion, especially for dicarbonyls. However, excessive PFBHA can lead to large reagent peaks in the chromatogram, potentially obscuring early-eluting analytes. A concentration of 1 mM is often a good starting point.[11] |

| Reaction Time | 2 to 48+ hours | Reaction kinetics vary significantly among carbonyls. Simple aldehydes may react quickly (2-4 hours), while dicarbonyls like glyoxal can require 48-168 hours for complete derivatization.[11] For methods targeting a wide range of carbonyls, a longer reaction time (e.g., 24 hours) is a common compromise.[12] |

| Reaction Temperature | Room Temp. to 60°C | Increasing the temperature accelerates the reaction rate.[1] For headspace and SPME applications, heating to 50-60°C is common to enhance both the reaction kinetics and the partitioning of analytes into the headspace.[13][14] |

| pH | Mildly Acidic (pH 3-6) | The dehydration step (elimination of water) is acid-catalyzed. While the PFBHA reagent is a hydrochloride salt, adjusting the sample pH to a slightly acidic condition can improve reaction yields. Some protocols add a few drops of sulfuric acid to quench the reaction and ensure an acidic environment for extraction.[12][15] |

| Extraction Solvent | Dichloromethane, Hexane, Toluene | The choice of solvent is critical for efficiently extracting the PFB-oxime derivatives from the aqueous reaction matrix. While hexane is effective for many non-polar derivatives, dichloromethane has been shown to be more efficient for extracting derivatives of more polar compounds like hydroxycarbonyls and dicarbonyls.[16][17] |

Experimental Protocol: PFBHA Derivatization of Aqueous Samples

This protocol provides a robust, field-proven methodology for the analysis of carbonyls in aqueous samples such as drinking water, biological fluids, or environmental extracts.

1. Reagent Preparation:

-

PFBHA Solution: Prepare a 1.0 to 2.0 mg/mL solution of PFBHA in high-purity water. This solution should be prepared fresh regularly.

-

Internal Standards: Prepare a stock solution of deuterated carbonyl compounds (e.g., acetone-d6, formaldehyde-d2) in a suitable solvent like methanol. The use of multiple internal standards is crucial for improving accuracy and precision.[16]

2. Derivatization Procedure:

-

Transfer 5-10 mL of the aqueous sample into a clean glass vial with a PTFE-lined screw cap.

-

Spike the sample with the internal standard mixture to a known concentration.

-

Add 100-200 µL of the PFBHA solution to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the vial at 40-60°C for 2-4 hours, or let it stand at room temperature for 24 hours, depending on the target analytes.[1][15]

3. Liquid-Liquid Extraction:

-

After incubation, allow the vial to cool to room temperature.

-

Add 1-2 mL of the chosen extraction solvent (e.g., dichloromethane or hexane).

-

Cap the vial and vortex vigorously for 1-2 minutes to ensure thorough extraction of the derivatives.

-

Centrifuge the sample if necessary to break any emulsions and achieve clear phase separation.

-

Carefully transfer the organic layer (bottom layer for dichloromethane, top for hexane) to a clean GC vial using a Pasteur pipette.

4. Analysis:

-

Inject 1-2 µL of the extract into the GC-MS system.

-

Analysis is typically performed on a low-polarity capillary column (e.g., DB-5ms).

-

The MS can be operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for each PFB-oxime derivative.[18][16]

Advanced Methodologies: Automation and High-Throughput Analysis

For volatile carbonyls in air or the headspace of liquid/solid samples, Solid-Phase Microextraction (SPME) offers a solventless, easily automated alternative to liquid-liquid extraction.[19]

-

In-Solution Derivatization with HS-SPME: The derivatization reaction is performed in the sample vial as described above. After incubation, an SPME fiber is exposed to the headspace above the sample to adsorb the volatile PFB-oxime derivatives for subsequent GC-MS analysis.[19]

-

On-Fiber Derivatization (OFD): The SPME fiber is first coated with the PFBHA reagent. The coated fiber is then exposed directly to the sample (air or headspace), where derivatization and extraction occur simultaneously on the fiber surface. This approach is highly effective for real-time air monitoring.[1][14]

These automated "green" methods are increasingly popular in fields like oenology for analyzing wine aroma and in environmental monitoring for detecting air pollutants.[14][19]

Conclusion: A Cornerstone of Modern Analytical Chemistry

The PFBHA derivatization reaction is more than just a preparatory step; it is a powerful tool that transforms challenging analytes into compounds ideally suited for high-sensitivity GC analysis. By understanding the core mechanism, meticulously optimizing reaction parameters, and selecting the appropriate methodology—be it traditional liquid-liquid extraction or automated SPME—researchers can confidently and accurately quantify carbonyl compounds at trace levels. This robust technique remains a cornerstone of modern analytical chemistry, enabling critical insights in fields ranging from drug metabolism and clinical diagnostics to environmental science and food safety.

References

-

Derivatization reaction of carbonyls with PFBHA. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Effect of PFBHA concentration on carbonyl derivatization yield for a... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Analysis of 21 carbonyl compounds in e-liquids and e-aerosols by gas chromatography-mass spectrometry after PFBHA derivatization | CORESTA. (n.d.). Retrieved January 16, 2026, from [Link]

-

Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography - US EPA. (n.d.). Retrieved January 16, 2026, from [Link]

-

Optimization of PFBHA derivatisation - Semantic Scholar. (2015). Retrieved January 16, 2026, from [Link]

-

Synthesis of the this compound oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed. (1999). Retrieved January 16, 2026, from [Link]

-

(PDF) Analysis of Selected Carbonyl Compounds in Tobacco Samples by Using Pentafluorobenzylhydroxylamine Derivatization and Gas Chromatography-Mass Spectrometry - ResearchGate. (2014). Retrieved January 16, 2026, from [Link]

-

Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PubMed Central. (2022). Retrieved January 16, 2026, from [Link]

-

Synthesis of the O-(2,3, 4,5, 6-Pentafluorobenzyl)hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection - CDC Stacks. (n.d.). Retrieved January 16, 2026, from [Link]

-

Derivatization reaction of carbonyls with PFBHA. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. D. N. Simkus1. (n.d.). Retrieved January 16, 2026, from [Link]

-

Retention times and ions selected for the PFBHA oximes of studied carbonyl compounds. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

- O-(2,3,4,5,6-pentafluorobenzyl) Hydroxylamine Hydrochloride Reaction with Selected Carbonyl Compounds - Google Books. (n.d.).

-

A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis - NIH. (2014). Retrieved January 16, 2026, from [Link]

-

Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed. (2002). Retrieved January 16, 2026, from [Link]

-

Reaction of Aldehydes with PFBOA | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry - PubMed. (2005). Retrieved January 16, 2026, from [Link]

-

A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and - Semantic Scholar. (2023). Retrieved January 16, 2026, from [Link]

-

Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (2022). Retrieved January 16, 2026, from [Link]

-

Oxime formation - ChemTube3D. (n.d.). Retrieved January 16, 2026, from [Link]

-

Reaction between carbonyls and PFBHA leading to PFBHA-carbonyl oximes. Counts - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

(PDF) Synthesis of the this compound Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

(PDF) Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog. (2012). Retrieved January 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 7. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]

- 8. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. hou.usra.edu [hou.usra.edu]

- 16. coresta.org [coresta.org]

- 17. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) in Analytical Chemistry

Introduction: The Analytical Challenge of Carbonyls and the PFBHA Solution

In the field of analytical chemistry, particularly in trace-level analysis, the accurate quantification of carbonyl compounds—a class of organic molecules containing a carbon-oxygen double bond (C=O), such as aldehydes and ketones—presents significant challenges.[1] These compounds are often highly volatile, thermally unstable, and polar, leading to poor chromatographic performance, on-column degradation, and consequently, low detection sensitivity.[1] To overcome these analytical hurdles, chemical derivatization is an essential sample preparation strategy. This guide focuses on O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl), a premier derivatizing agent that transforms challenging analytes into stable, highly detectable derivatives suitable for robust chromatographic analysis.[2][3]

PFBHA is a specialized reagent renowned for its specific and efficient reaction with the carbonyl group of aldehydes and ketones.[1][2] The derivatization process, known as oximation, converts the target carbonyls into stable oxime derivatives.[4] This chemical modification imparts several crucial analytical advantages:

-

Enhanced Thermal Stability: The resulting oximes are significantly more resistant to thermal degradation compared to the parent aldehydes or ketones, which is critical for Gas Chromatography (GC).[4]

-

Improved Volatility and Chromatographic Behavior: Derivatization reduces the polarity of the analytes, leading to better peak shapes and resolution in GC systems.[1]

-

Greatly Increased Sensitivity: The key to PFBHA's power lies in its pentafluorobenzyl group (C₆F₅CH₂-). This moiety is a strong electrophore, making the derivatives exceptionally sensitive to Electron Capture Detection (ECD), a highly sensitive technique for halogenated compounds.[5] This allows for detection at ultra-trace levels, often in the parts-per-trillion (ppt) range.[5]

-

Specific Mass Spectrometry (MS) Fragmentation: The derivatives produce characteristic fragmentation patterns in MS, enabling confident identification and selective quantification.[6]

This guide provides a comprehensive overview of PFBHA's mechanism, applications, and detailed protocols, designed for researchers and professionals in environmental science, clinical diagnostics, and drug development.

The Chemistry of Derivatization: Mechanism of Oximation

The core of PFBHA's utility is its nucleophilic addition reaction with the carbonyl carbon. The reaction proceeds by attacking the electrophilic carbon of the aldehyde or ketone with the nucleophilic nitrogen atom of the hydroxylamine group (-ONH₂) in PFBHA. This is followed by the elimination of a water molecule to form a stable C=N bond, creating the corresponding oxime derivative.[7][8]

The reaction is highly specific to the carbonyl functional group, ensuring a clean conversion with minimal byproducts.[2] For most aldehydes and ketones, the reaction with PFBHA can yield two distinct geometric isomers: syn and anti (also referred to as E and Z).[6] These isomers may be resolved as separate peaks during chromatographic analysis.[6] For quantitative purposes, the sum of the peak areas of both isomers is typically used to ensure accuracy, as the ratio between them is constant under consistent reaction conditions.[6]

Caption: General reaction of a carbonyl compound with PFBHA to form a stable oxime derivative and water.[8]

Core Applications and Analytical Techniques

PFBHA is a versatile reagent employed across various matrices and for numerous analyte classes. Its primary utility is in conjunction with Gas Chromatography.

Gas Chromatography (GC) Applications

PFBHA derivatization is a cornerstone for the GC analysis of carbonyls.[4]

-

GC with Electron Capture Detection (GC-ECD): The five fluorine atoms on the PFBHA molecule make the resulting oxime derivative highly electronegative. The ECD is exceptionally sensitive to such compounds, allowing for extremely low detection limits, which is ideal for trace environmental monitoring.[5]

-

GC with Mass Spectrometry (GC-MS): This is the most common configuration. GC-MS provides not only sensitive detection but also structural confirmation. PFBHA-oximes exhibit predictable fragmentation patterns under electron ionization (EI), typically showing a prominent ion at m/z 181, corresponding to the C₆F₅CH₂⁺ fragment. This allows for highly selective analysis using Selected Ion Monitoring (SIM), which drastically reduces matrix interference and improves the signal-to-noise ratio.[6]

Key Analyte Classes

PFBHA is effective for a wide range of compounds containing carbonyl groups:

-

Aldehydes and Ketones: This is the most widespread application. It is used to measure pollutants like formaldehyde, acetaldehyde, and acetone in air, water, and industrial settings.[4][9] For instance, it's integral to EPA methods for determining carbonyl compounds in drinking water.[4] It is also used to measure biomarkers like acetone in human breath or blood as an indicator for diabetes.[10]

-

Steroids and Hormones: Many steroids contain keto groups that can be derivatized with PFBHA, enabling sensitive quantification in biological fluids like plasma and urine.[11][12]

-

Prostaglandins and Thromboxanes: These biologically active lipids can be analyzed at very low concentrations after derivatization of their carbonyl functionalities.[11]

-

Pharmaceuticals and Metabolites: PFBHA is used in drug development and metabolic studies to quantify drugs or their metabolites that contain a carbonyl group.[3]

Validated Experimental Protocols and Workflow

A successful analysis using PFBHA requires careful optimization of the derivatization and extraction steps. The following protocol provides a robust, self-validating framework for the analysis of carbonyls in an aqueous sample.

General Analytical Workflow

The process follows a logical sequence from sample collection to data interpretation. Quality control steps are integrated throughout to ensure data integrity.

Caption: A comprehensive workflow for carbonyl analysis using PFBHA derivatization followed by GC-MS.

Detailed Protocol: Carbonyls in Water

This protocol is a general guideline and should be optimized for specific analytes and matrices.

Materials:

-

This compound hydrochloride (PFBHA·HCl), derivatization grade[3]

-

Organic-free reagent water

-

Hexane or Isooctane, GC grade

-

Sodium sulfate, anhydrous

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Reaction vials (e.g., 10 mL) with PTFE-lined septa

-

Internal standards (e.g., isotope-labeled analogs of target analytes)

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)[4]

Procedure:

-

Preparation of PFBHA Reagent: Prepare a 1-5 mg/mL solution of PFBHA in organic-free water. This solution should be prepared fresh daily to ensure reactivity.[1]

-

Sample Preparation:

-

Place 5 mL of the aqueous sample into a reaction vial.

-

QC Step: Spike the sample with a known amount of internal standard. This is crucial for correcting variations in derivatization efficiency and injection volume.

-

Adjust the sample pH to 2-3 with HCl. An acidic medium facilitates the reaction.

-

-

Derivatization:

-

Add 200 µL of the PFBHA reagent solution to the vial.

-

Seal the vial and vortex thoroughly.

-

Incubate the vial in a heating block or water bath at 60°C for 30-60 minutes. Reaction time and temperature may require optimization depending on the target carbonyls.[7]

-

-

Extraction:

-

Cool the vial to room temperature.

-

Add 1 mL of hexane to the vial.

-

Vortex or shake vigorously for 2 minutes to extract the PFBHA-oxime derivatives into the organic phase.

-

Allow the layers to separate. A centrifuge can be used to expedite this process.

-

-

Sample Cleanup and Analysis:

-

Carefully transfer the upper organic layer (hexane) to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

QC Step: Prepare a calibration curve by derivatizing a series of standards of known concentrations using the exact same procedure.

-

Inject 1-2 µL of the final extract into the GC-MS system.[6]

-

Instrumental Parameters (Example for GC-MS)

-

Injector: 250°C, Splitless mode[6]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min[6]

-

Oven Program: Initial temp 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)[6]

-

MS Transfer Line: 280°C[6]

-

Ion Source: 230°C, Electron Ionization (EI) at 70 eV[6]

-

Acquisition Mode: Selected Ion Monitoring (SIM), monitoring the m/z 181 ion and at least one other confirmatory ion for each target analyte.[6]

Data Interpretation and Quantitative Analysis

The table below summarizes typical performance data achievable with PFBHA derivatization for common aldehydes, demonstrating the excellent sensitivity of the method.

| Analyte | Limit of Detection (LOD) | Matrix | Reference |

| Formaldehyde | 11-36 ng/L | Commercial Goods | [7] |

| Acetone | Low nmol/L | Human Blood | [10] |

| Acetaldehyde | < 0.13 µg/m³ | Air | [7] |

| Hexanal | 0.006 nmol/L | Human Blood | [13] |

| Heptanal | 0.005 nmol/L | Human Blood | [13] |

Note: LODs are highly dependent on the specific instrumentation, sample matrix, and protocol used.

Advantages, Limitations, and Troubleshooting

Advantages:

-

High Sensitivity and Specificity: Especially when paired with GC-ECD or GC-MS (SIM).[1][5]

-

Robustness: PFBHA derivatives are stable, and the reaction is reliable and quantitative.[4]

-

Versatility: Applicable to a wide range of carbonyl-containing compounds and sample types.[2][11]

-

Established Methodology: PFBHA derivatization is a well-documented and validated technique, featured in official methods (e.g., EPA 556).[4][8]

Limitations:

-

Isomer Formation: The formation of syn and anti isomers can complicate chromatography, requiring good resolution or summation of peaks for quantification.[6]

-

Reagent Purity: The PFBHA reagent can be a source of contamination, so high-purity grades are necessary, and reagent blanks must be run.

-

Reaction Time: Some dicarbonyls or sterically hindered ketones may require longer reaction times (up to several hours) for complete derivatization.[14]

Common Troubleshooting:

-

Low Recovery: Check sample pH, ensure PFBHA reagent is fresh, and verify incubation time/temperature. Inefficient extraction can also be a cause.

-

Poor Peak Shape: Residual water in the final extract can cause tailing. Ensure adequate drying with sodium sulfate. Active sites in the GC inlet or column can also be a factor.

-

Contamination Peaks: Run a method blank (reagent water carried through the entire process) to identify sources of contamination, which could be from solvents, glassware, or the PFBHA reagent itself.

Conclusion

This compound (PFBHA) is an indispensable tool in modern analytical chemistry for the trace-level quantification of carbonyl compounds. By converting volatile and unstable analytes into stable, highly detectable oxime derivatives, PFBHA overcomes significant analytical challenges. Its application in conjunction with GC-MS and GC-ECD provides the sensitivity, selectivity, and reliability required for demanding research in environmental monitoring, clinical diagnostics, and pharmaceutical development. The adoption of a well-controlled, validated workflow, including the use of internal standards and proper quality control, ensures the generation of accurate and defensible data.

References

- Benchchem. (n.d.). Derivatization of Aldehydes for Enhanced GC-MS Analysis: Application Notes and Protocols.

- Chem-Impex. (n.d.). This compound hydrochloride.

- MilliporeSigma. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.

- Sigma-Aldrich. (n.d.). This compound hydrochloride ≥98%.

- Sigma-Aldrich. (n.d.). This compound hydrochloride, derivatization grade (GC derivatization), LiChropur™.

- Gong, Y., et al. (2005). Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 19(5), 647-53.

- Borrás, E., et al. (2021). On-line SPME derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques, 14(7), 4989-4999.

- Dugheri, S., et al. (2025).

- ResearchGate. (n.d.). Derivatization reaction of carbonyls with PFBHA. [Diagram].

- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS. In Toxicological Profile for Formaldehyde.

- Simkus, D. N., et al. (n.d.). FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS.

- Santa Cruz Biotechnology. (n.d.). This compound hydrochloride.

- CymitQuimica. (n.d.). This compound hydrochloride.

- Borrás, E., et al. (2021). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques, 14, 4989–4999.

- ResearchGate. (n.d.). Comparison of the effects of different PFBHA doping concentrations on derivatization-time reaction profiles. [Diagram].

- Le, U. T., & Marnett, L. J. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2139.

- Ho, T. D., & Canas-Carrell, J. E. (2015). Quantification of Carbonyl Compounds Generated from Ozone-Based Food Colorants Decomposition Using On-Fiber Derivatization-SPME-GC-MS. Molecules, 20(8), 13806-13820.

- Ham, J. E., & Wells, J. R. (2014). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis.

- Baker, J. R., et al. (2005). Formation and Reaction of Hydroxycarbonyls from the Reaction of OH Radicals with 1,3-Butadiene and Isoprene. Environmental Science & Technology, 39(11), 4091-4099.

- ResearchGate. (n.d.). Solid-phase analytical derivatization as a tool for the quantification of steroid hormones in human urine with HPLC-Q-ToF detection.

- Li, Y., et al. (2018). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS. Journal of Analytical Methods in Chemistry, 2018, 9185686.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound for GC derivatization, LiChropur , = 99.0 AT 57981-02-9 [sigmaaldrich.com]

- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 5. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hou.usra.edu [hou.usra.edu]

- 9. amt.copernicus.org [amt.copernicus.org]

- 10. Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound = 98 57981-02-9 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Synthesis of o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine

An In-Depth Technical Guide to the Synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocol for the synthesis of this compound, commonly known by the acronym PFBHA. The hydrochloride salt of this compound is a pivotal derivatizing agent in analytical chemistry, prized for its ability to enhance the detectability of carbonyl-containing compounds such as aldehydes, ketones, and certain steroids in gas chromatography (GC) and mass spectrometry (MS) analyses.[1][2][3] The highly electronegative pentafluorobenzyl group makes the resulting oxime derivatives exceptionally sensitive to electron capture detection (ECD).[4][5]

This document delves into the strategic chemical pathway for its synthesis, providing not only a step-by-step methodology but also the underlying chemical principles and safety considerations essential for successful and safe execution in a laboratory setting.

Strategic Approach: A Modified Gabriel Synthesis

The synthesis of PFBHA is elegantly achieved through a two-step process that adapts the principles of the Gabriel synthesis, a classic method for preparing primary amines. In this adaptation, a hydroxylamine surrogate is used in place of an amine.

The core strategy involves:

-

O-Alkylation of a Protected Hydroxylamine: N-Hydroxyphthalimide serves as a stable, solid, and readily available precursor for the hydroxylamine moiety. It is O-alkylated using 2,3,4,5,6-pentafluorobenzyl bromide. This step introduces the critical pentafluorobenzyl group. The phthalimide group acts as an excellent protecting group, preventing undesired side reactions and over-alkylation of the hydroxylamine nitrogen.[6]

-

Deprotection to Yield the Final Product: The phthalimide protecting group is subsequently removed from the intermediate, N-(2,3,4,5,6-Pentafluorobenzyloxy)phthalimide, to liberate the free O-substituted hydroxylamine. While traditional hydrazinolysis is effective, this guide details a milder and often safer deprotection method using sodium borohydride (NaBH₄), which avoids the use of highly toxic hydrazine and can be easier to work up.[7][8]

This strategic pathway is visualized in the workflow diagram below.

Caption: Overall workflow for the synthesis of PFBHA·HCl.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions must be taken.

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. | Purpose |

| N-Hydroxyphthalimide | 524-38-9 | 163.13 g/mol | Hydroxylamine source & protecting group |

| 2,3,4,5,6-Pentafluorobenzyl bromide | 1765-40-8 | 260.99 g/mol | Alkylating agent |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | Base |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | Reaction Solvent |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 g/mol | Reducing agent for deprotection |

| 2-Propanol (IPA) | 67-63-0 | 60.10 g/mol | Deprotection Solvent |

| Acetic Acid, glacial | 64-19-7 | 60.05 g/mol | Deprotection/Workup |

| Diethyl Ether / Ethyl Acetate | Various | Various | Extraction Solvents |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 g/mol | Salt formation |

Step 1: Synthesis of N-(2,3,4,5,6-Pentafluorobenzyloxy)phthalimide

This step involves a standard Williamson ether synthesis-like reaction, where the weakly acidic N-hydroxyphthalimide is deprotonated by a mild base to form a nucleophile that attacks the electrophilic benzylic carbon of pentafluorobenzyl bromide.

Procedure:

-

Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-hydroxyphthalimide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of N-hydroxyphthalimide).

-

Reagent Addition: Stir the suspension at room temperature for 15-20 minutes. To this mixture, add 2,3,4,5,6-pentafluorobenzyl bromide (1.05 eq) dropwise via a syringe.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-water. A white precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water, followed by a cold, non-polar solvent like hexane to remove any unreacted pentafluorobenzyl bromide.

-

Drying: Dry the isolated white solid, N-(2,3,4,5,6-Pentafluorobenzyloxy)phthalimide, under vacuum. The product is typically of sufficient purity to proceed to the next step without further purification.

Step 2: Deprotection to form this compound Hydrochloride

This procedure utilizes a mild, near-neutral deprotection method that is preferable to hydrazinolysis.[7][8] The phthalimide is first reduced by NaBH₄ to an o-hydroxymethyl benzamide intermediate, which then lactonizes under mild acidic conditions to release the desired primary amine (in this case, the hydroxylamine) and phthalide as a neutral byproduct.

Caption: Mechanism of NaBH₄-mediated phthalimide deprotection.

Procedure:

-

Setup: In a round-bottom flask, suspend the N-(2,3,4,5,6-Pentafluorobenzyloxy)phthalimide (1.0 eq) in a mixture of 2-propanol and water (e.g., a 9:1 or similar ratio).

-

Reduction: Cool the flask in an ice bath. Add sodium borohydride (NaBH₄) (4.0-5.0 eq) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours, or until TLC shows complete consumption of the starting material.

-

Acidification: Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and catalyze the lactonization. Caution: Vigorous foaming may occur.

-

Lactonization: Heat the mixture to approximately 60-80°C for 1-2 hours to ensure complete formation of the phthalide byproduct and release of the hydroxylamine.

-

Isolation of Free Base: Cool the reaction mixture and remove the 2-propanol under reduced pressure. Dilute the remaining aqueous solution with water and perform a basic extraction (e.g., with ethyl acetate or diethyl ether) to remove the neutral phthalide byproduct. Adjust the aqueous layer to a basic pH (e.g., pH 9-10) with NaOH and extract the free PFBHA base into an organic solvent like diethyl ether.

-

Formation of Hydrochloride Salt: Combine the organic extracts containing the PFBHA free base. Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in ether). The PFBHA hydrochloride will precipitate as a white solid.

-

Final Purification: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Safety and Handling

This compound hydrochloride is a chemical that requires careful handling in a laboratory environment.

-

Hazards: It is classified as a skin irritant and can cause serious eye irritation.[9][10] Accidental ingestion may be harmful.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

-

Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid creating dust. The material is hygroscopic and should be stored in a tightly closed container under an inert atmosphere if possible.[12][13]

-

Spills: In case of a spill, avoid direct contact. Sweep up the solid material, taking care not to generate dust, and place it in a suitable container for disposal.[9]

Applications in Research and Development

The primary and most widespread application of PFBHA is as a derivatization reagent for the sensitive detection of low-molecular-weight aldehydes and ketones.[14][15] This is particularly valuable in:

-

Environmental Analysis: Detecting carbonyl pollutants in air and water samples.[5][16]

-

Food and Beverage Science: Quantifying flavor and off-flavor compounds, such as aldehydes in beer.[17]

-

Clinical and Pharmaceutical Chemistry: Analyzing carbonyl-containing biomarkers, metabolites, and drugs, including steroids and prostaglandins.[18][19]

The reaction of PFBHA with a carbonyl compound (e.g., formaldehyde) proceeds rapidly to form a stable oxime derivative, which is then readily analyzed by GC.[20][21]

References

-

Jehlar, A., Que Hee, S. S., & Wiesenthal, K. (2000). Synthesis of the this compound oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. Journal of AOAC International, 83(4), 859–869. [Link]

-

Pérez-Pavón, J. L., et al. (2003). Microwave-assisted derivatization of volatile carbonyl compounds with this compound. Journal of Chromatography A, 998(1-2), 195–202. [Link]

-

Dugheri, S., et al. (n.d.). Chemical reaction of O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) and formaldehyde. ResearchGate. Retrieved from [Link]

-

CDC Stacks. (2000). Synthesis of the O-(2,3, 4,5, 6-Pentafluorobenzyl)hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

-

Lehtonen, P., & Laakso, S. (1998). Analysis of aldehydes and ketones from beer as this compound derivatives. Journal of the Institute of Brewing, 104(5), 275-280. [Link]

-

Fisher Scientific. (2025). SAFETY DATA SHEET: this compound hydrochloride. Retrieved from [Link]

-

ResearchGate. (2000). (PDF) Synthesis of the this compound Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

-

Knapp, D. R. (1992). O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride: a versatile reagent for the determination of carbonyl-containing compounds. Journal of Chromatography, 627(1-2), 1–16. [Link]

-

Dugheri, S., et al. (2020). Innovative gas chromatographic determination of formaldehyde by miniaturized extraction and on-fiber derivatization, via SPME and SPME Arrow. Química Nova, 43(5), 559-566. [Link]

-

Cancilla, D. A., & Que Hee, S. S. (1992). Characterization of the O-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine Hydrochloride (PFBOA) Derivatives of Some Aliphatic Mono- and Dialdehydes and Quantitative Water Analysis of These Aldehydes. Journal of AOAC International, 75(5), 879-893. [Link]

-

Science.gov. (n.d.). pentafluorobenzyl bromide derivatization: Topics by Science.gov. Retrieved from [Link]

-

Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093–2096. [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

-

ResearchGate. (2019). Please suggest me, at what condition is required to deprotection of phthalimide? Retrieved from [Link]

-

Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. Retrieved from [Link]

-

ResearchGate. (2005). Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples. Retrieved from [Link]

-

Wang, S., et al. (2014). Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide. Beilstein Journal of Organic Chemistry, 10, 2018–2023. [Link]

-

Bar-Ziv, R., & Studer, A. (2021). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 17, 346–361. [Link]

-

Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B, 1043, 2-21. [Link]

Sources

- 1. This compound = 98 57981-02-9 [sigmaaldrich.com]

- 2. This compound for GC derivatization, LiChropur , = 99.0 AT 57981-02-9 [sigmaaldrich.com]

- 3. O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride: a versatile reagent for the determination of carbonyl-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of the this compound oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 6. Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 8. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. fishersci.nl [fishersci.nl]

- 10. tcichemicals.com [tcichemicals.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Microwave-assisted derivatization of volatile carbonyl compounds with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Analysis of aldehydes and ketones from beer as this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound = 98 57981-02-9 [sigmaaldrich.com]

- 19. scientificlabs.co.uk [scientificlabs.co.uk]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to O-(Pentafluorobenzyl)hydroxylamine Hydrochloride: A Senior Application Scientist's Perspective

Introduction: Unveiling a Key Derivatization Agent

In the landscape of modern analytical chemistry, the sensitive and accurate quantification of carbonyl compounds—aldehydes and ketones—remains a critical challenge across diverse fields, from environmental analysis and industrial hygiene to clinical diagnostics and pharmaceutical development. These compounds are often present at trace levels and can be highly volatile or thermally unstable, complicating direct analysis.[1] This guide provides a comprehensive technical overview of O-(Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA•HCl), a premier derivatization agent designed to overcome these analytical hurdles. Through the formation of stable oxime derivatives, PFBHA•HCl enhances the volatility, thermal stability, and detectability of carbonyls, particularly for gas chromatography (GC) and liquid chromatography (LC) applications.[1][2] This document, intended for researchers, scientists, and drug development professionals, will delve into the core attributes of PFBHA•HCl, its mechanism of action, detailed experimental protocols, and key applications, offering a field-proven perspective on its utility.

Core Compound Identification and Properties

A clear and unambiguous identification of any chemical reagent is paramount for reproducible and reliable experimental outcomes. O-(Pentafluorobenzyl)hydroxylamine hydrochloride is known by several synonyms in the scientific literature and commercial catalogs.

| Identifier | Value | Source(s) |

| CAS Number | 57981-02-9 | [1][2][3][4] |

| Molecular Formula | C₇H₄F₅NO·HCl | [1][3] |

| Molecular Weight | 249.57 g/mol | [1][2][3][5] |

| EC Number | 261-057-7 | [2][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 214 - 216 °C | [1] |

| Solubility | Soluble in water (50 mg/mL) | [2] |

A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.

| Common Synonyms |

| PFBHA•HCl |

| Florox Reagent |

| Pentafluorobenzyloxyamine hydrochloride |

| PFBHA |

| PFBOA |

| O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride |

| Hydroxylamine, O-((pentafluorophenyl)methyl)-, hydrochloride |

Synthesis and Chemical Reactivity

While O-(Pentafluorobenzyl)hydroxylamine hydrochloride is readily available from numerous chemical suppliers, an understanding of its synthesis provides valuable context for its reactivity. Detailed laboratory-scale synthesis protocols are not abundant in readily accessible literature, as it is typically procured commercially. The synthesis generally involves the reaction of pentafluorobenzyl bromide with a suitable hydroxylamine precursor.

The key to PFBHA•HCl's utility lies in the nucleophilic character of the terminal amino group of the hydroxylamine moiety. This group readily attacks the electrophilic carbon of a carbonyl group (aldehyde or ketone), leading to the formation of a stable oxime derivative.

Caption: General reaction scheme for the derivatization of carbonyls with PFBHA•HCl.

The pentafluorobenzyl group is a strong electrophore, making the resulting oxime derivatives highly sensitive to electron capture detection (ECD), a significant advantage in trace analysis. Furthermore, the derivatization process converts polar and often non-volatile aldehydes and ketones into more volatile and thermally stable compounds suitable for GC analysis.[1][2]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, incorporating best practices for achieving reliable and reproducible results.

Protocol 1: General Derivatization of Aldehydes in Aqueous Samples for GC-MS Analysis

This protocol is a robust starting point for the analysis of aldehydes in various aqueous matrices, such as environmental water samples or biological fluids.[1]

1. Reagent Preparation:

-

Prepare a 1-5 mg/mL solution of PFBHA•HCl in reagent-grade water. It is crucial to prepare this solution fresh daily to ensure maximum reactivity.[1]

2. Sample Preparation and Reaction:

-

In a 2 mL reaction vial with a PTFE-lined septum, combine 1 mL of the aqueous sample (or a standard solution) with 100 µL of the freshly prepared PFBHA•HCl reagent solution.[1]

-

Securely cap the vial and vortex briefly to mix.

-

Heat the reaction mixture at 60-70°C for 60-90 minutes in a heating block or water bath to drive the reaction to completion.[6][7] The optimal time and temperature may vary depending on the specific aldehydes and should be optimized for your application.

3. Extraction of Derivatives:

-

After cooling the vial to room temperature, add 500 µL of a high-purity organic solvent such as hexane or ethyl acetate.[1][3]

-

Vortex vigorously for 1-2 minutes to extract the PFBHA-oxime derivatives into the organic phase.[1]

-

Centrifuge the vial at approximately 2000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.[1]

4. Analysis:

-

Carefully transfer the organic (upper) layer to a GC vial.

-

Inject an aliquot (typically 1 µL) into the GC-MS system. For enhanced sensitivity, operate the mass spectrometer in selected ion monitoring (SIM) mode, targeting the characteristic fragment ion at m/z 181.[1]

Caption: Workflow for the derivatization and analysis of aldehydes in aqueous samples.

Protocol 2: Derivatization of Keto-Steroids for GC Analysis

PFBHA•HCl is particularly effective for the derivatization of keto-steroids, which are often challenging to analyze directly due to their low volatility.[8]

1. Sample Preparation:

-

Ensure the steroid sample is in a dry, aprotic solvent (e.g., pyridine or a mixture of pyridine and methanol) to prevent interference from water.

2. Derivatization Reaction:

-

Add a solution of PFBHA•HCl in pyridine to the steroid sample. A molar excess of the reagent is recommended to ensure complete reaction.

-

Heat the mixture at 60-80°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) if necessary.

3. Work-up and Extraction:

-

After cooling, evaporate the solvent under a stream of nitrogen.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

4. Analysis:

-

Filter and concentrate the solution.

-

Reconstitute in a suitable solvent for GC injection. The resulting oxime derivatives are stable and highly responsive to electron capture detection.

Applications in Research and Development

The versatility of PFBHA•HCl makes it a valuable tool in numerous scientific disciplines.

-

Environmental Monitoring: PFBHA•HCl is used for the determination of low levels of aldehydes and ketones in air, water, and soil samples.[2][9] These compounds are common pollutants from industrial emissions and vehicle exhaust.

-

Food and Beverage Industry: The analysis of aldehydes and ketones is crucial for quality control, as they can contribute to off-flavors and aromas.

-

Clinical and Biomedical Research: PFBHA•HCl is employed in the analysis of biomarkers of oxidative stress, such as malondialdehyde and 4-hydroxynonenal.[10] It is also widely used for the quantification of steroid hormones in biological fluids.

-

Pharmaceutical Development: During drug development, PFBHA•HCl can be used to quantify residual aldehydes in drug products and to analyze carbonyl-containing metabolites.[5]

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. O-(Pentafluorobenzyl)hydroxylamine hydrochloride is classified as a hazardous substance.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[2][11][12]

-

Precautions: Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][11][12] Avoid inhalation of dust and contact with skin and eyes.[2][3]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[2][11][12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

Conclusion: An Indispensable Tool for Carbonyl Analysis

O-(Pentafluorobenzyl)hydroxylamine hydrochloride has established itself as a cornerstone reagent for the derivatization of aldehydes and ketones for chromatographic analysis. Its ability to form stable, volatile, and highly detectable oxime derivatives addresses the inherent challenges associated with the direct analysis of these important analytes. The protocols and insights provided in this guide, grounded in established scientific literature, are intended to empower researchers to achieve accurate and reliable quantification of carbonyl compounds in their respective fields. By understanding the chemistry, applications, and safe handling of PFBHA•HCl, scientists can confidently integrate this powerful tool into their analytical workflows, driving innovation and discovery.

References

-

Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry. (1995). PubMed. Retrieved January 16, 2026, from [Link]

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. (n.d.). 50th Lunar and Planetary Science Conference 2019. Retrieved January 16, 2026, from [Link]

-

Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with this compound. (2004). PubMed. Retrieved January 16, 2026, from [Link]

-

0-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids. (1975). PubMed. Retrieved January 16, 2026, from [Link]

-

Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (2004). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. This compound Hydrochloride | 57981-02-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound = 98 57981-02-9 [sigmaaldrich.com]

- 9. hou.usra.edu [hou.usra.edu]

- 10. Synthesis of the this compound oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PFBHA for the Sensitive Detection of Aldehydes and Ketones

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of aldehydes and ketones is a critical analytical challenge. These carbonyl compounds are ubiquitous, acting as key intermediates in chemical synthesis, biomarkers of oxidative stress in biological systems, and indicators of quality and degradation in food and environmental samples.[1] Their inherent volatility, polarity, and reactivity, however, often complicate direct analysis.[2][3] This guide provides an in-depth exploration of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a premier derivatization reagent that transforms the analytical landscape for these challenging analytes.

The Analytical Imperative for Derivatization

Direct gas chromatography-mass spectrometry (GC-MS) analysis of aldehydes and ketones is frequently hampered by several factors:

-

Poor Peak Shape: The polarity of the carbonyl group can lead to tailing peaks, compromising resolution and accurate integration.[2]

-

Thermal Instability: Many aldehydes are thermally labile, degrading in the hot GC injector port, which leads to inaccurate quantification.[2]

-

Low Sensitivity: The inherent properties of these compounds can result in poor ionization efficiency in the mass spectrometer.[2]

Chemical derivatization addresses these issues by converting the target analytes into more stable, less polar, and more volatile derivatives, thereby enhancing their chromatographic behavior and improving ionization for more reliable and sensitive detection.[2][4]

The PFBHA Advantage: Mechanism and Properties

PFBHA, or more formally this compound hydrochloride, is a highly specific and efficient oximation reagent.[2][4] It reacts with the carbonyl group of aldehydes and ketones to form stable O-pentafluorobenzyl-oxime (PFB-oxime) derivatives.[5][6]

The pentafluorobenzyl group is the key to the reagent's success. It is a powerful electrophore, meaning it has a strong affinity for electrons. This property makes the resulting PFB-oxime derivatives exceptionally sensitive to electron capture detection (ECD) and negative-ion chemical ionization mass spectrometry (NICIMS), enabling detection at femtomole levels (50-100 fmol).[5]

Reaction Mechanism

The derivatization is a nucleophilic addition reaction. The nitrogen atom of the hydroxylamine group in PFBHA attacks the electrophilic carbon of the carbonyl group. This is followed by the elimination of a water molecule to form a stable oxime with a carbon-nitrogen double bond.[7]

Caption: PFBHA reacts with a carbonyl group to form a stable oxime derivative and water.[6]

An important consideration is that the reaction of PFBHA with asymmetrical ketones results in the formation of two geometric isomers, syn- and anti-oximes. These isomers may be separated by the GC column, appearing as two distinct peaks for a single analyte. For accurate quantification, the peak areas of both isomers should be summed.[8][9]

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical method hinges on a robust and reproducible protocol. The following sections detail validated methodologies for PFBHA derivatization coupled with GC-MS analysis.

Core Reagents and Materials

-

This compound hydrochloride (PFBHA), ≥98% purity

-

Organic-free, reagent-grade water

-

High-purity organic solvents (e.g., hexane, dichloromethane, ethyl acetate)[2][10]

-

Aldehyde and ketone standards of known purity

-

Internal standards (e.g., deuterated analogues or benzaldehyde-d5) for accurate quantification[5]

-

Reaction vials with PTFE-lined septa

-

Heating block or water bath

-

Vortex mixer and centrifuge

Protocol 1: Derivatization in Aqueous Solution

This protocol is broadly applicable to aqueous samples such as biological fluids (urine, plasma), environmental water, or cell culture media.[2][5]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a fresh PFBHA solution daily at a concentration of 1-5 mg/mL in reagent-grade water.[2]

-

Sample Preparation: To 1 mL of the aqueous sample in a reaction vial, add an appropriate amount of internal standard.

-